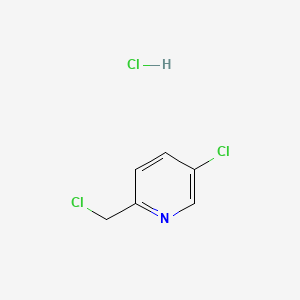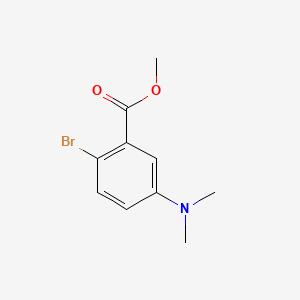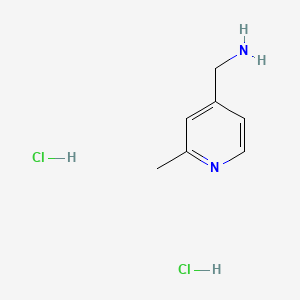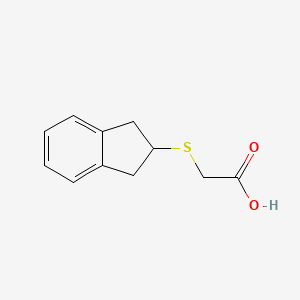
N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt: is a complex carbohydrate derivative, often referred to as a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular interactions, signaling, and stability of glycoproteins and glycolipids. This particular compound is notable for its involvement in biological processes such as cell recognition and adhesion, making it significant in both medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt typically involves multi-step chemical reactions starting from simpler carbohydrate precursors. The process often includes:
Protection and Activation of Functional Groups: Initial steps involve protecting hydroxyl groups and activating carboxyl groups to facilitate subsequent reactions.
Glycosylation: This key step involves the formation of glycosidic bonds between the neuraminic acid and the N-acetyl groups. Catalysts such as Lewis acids (e.g., BF3·Et2O) are commonly used.
Deprotection: After glycosylation, protective groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including:
Fermentation: Utilizing genetically engineered microorganisms to produce sialic acid derivatives.
Enzymatic Synthesis: Employing specific enzymes like sialyltransferases to catalyze the formation of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto or aldehyde derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups, often using reagents like sodium borohydride.
Substitution: N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for glycosylation, enzymes for biocatalysis.
Major Products
Oxidation Products: Keto and aldehyde derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted sialic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex glycoconjugates. It serves as a model compound for studying glycosylation reactions and the behavior of sialic acids in various chemical environments.
Biology
Biologically, N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt is crucial for studying cell-cell interactions, particularly in the immune system. It is involved in the recognition processes of pathogens by host cells and plays a role in the modulation of immune responses.
Medicine
In medicine, this compound is significant for its role in the development of antiviral drugs. It is a key component in the design of inhibitors targeting viral neuraminidases, enzymes that cleave sialic acids and facilitate viral release from host cells.
Industry
Industrially, it is used in the production of glycoproteins and glycolipids for therapeutic and diagnostic applications. Its role in enhancing the stability and bioavailability of biopharmaceuticals is well-documented.
Mechanism of Action
The mechanism by which N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt exerts its effects involves its interaction with specific molecular targets such as sialic acid-binding immunoglobulin-like lectins (Siglecs) and viral neuraminidases. These interactions modulate cellular signaling pathways, influencing processes like cell adhesion, migration, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid: The parent compound, simpler in structure but shares many biological roles.
N-glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN): A sialic acid analog lacking the N-acetyl group.
Uniqueness
N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt is unique due to its specific glycosidic linkage and dual N-acetyl groups, which confer distinct biochemical properties and enhance its stability and reactivity in biological systems.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its unique properties and applications
Properties
CAS No. |
149331-75-9 |
|---|---|
Molecular Formula |
C22H36N2Na2O17 |
Molecular Weight |
646.507 |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1 |
InChI Key |
NIOCOXHIKNWPSB-FTZVVJKQSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



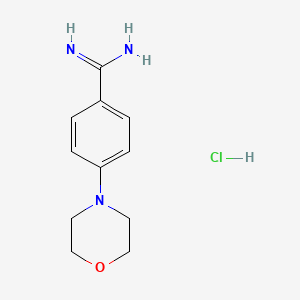
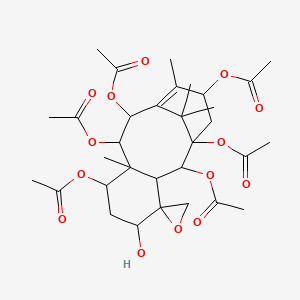
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
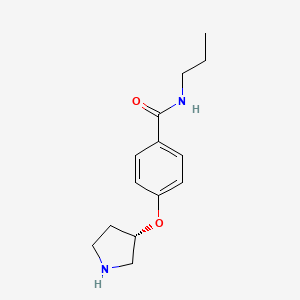
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)


